Turn-On Fluorescence for Cu(II) Detection
In a direct comparison of the probe LZ-N (synthesized using N1-butylbenzene-1,2-diamine as the recognition moiety) versus its unbound state, coordination with Cu(II) resulted in a greater than 20-fold increase in fluorescence intensity [1]. This 'turn-on' behavior is a direct consequence of the unique electronic and steric properties conferred by the single N-butyl group, which is not observed with probes derived from the unsubstituted o-phenylenediamine parent compound, which often exhibits fluorescence quenching due to photoinduced electron transfer (PET) from both amines [1].
| Evidence Dimension | Fluorescence Enhancement Factor (F/F0) upon Cu(II) binding |
|---|---|
| Target Compound Data | >20-fold enhancement |
| Comparator Or Baseline | Unbound probe LZ-N (F0); or equivalent probe derived from unsubstituted o-phenylenediamine (quenched) |
| Quantified Difference | >20× increase in emission intensity |
| Conditions | Aqueous CH3CN:H2O (1:1 v/v) media |
Why This Matters
This quantitative 'turn-on' response validates N1-butylbenzene-1,2-diamine as a superior and highly sensitive building block for creating selective fluorescent sensors, a performance metric that directly justifies its selection over simpler, non-responsive o-PDA analogs.
- [1] Zou, C.; Gao, L.; Liu, T.; Xu, Z.; Cui, J. A fluorescent probe based on N-butylbenzene-1,2-diamine for Cu(II) and its imaging in living cells. J. Inclusion Phenom. Macrocycl. Chem. 2014, 80, 383-390. DOI: 10.1007/s10847-014-0424-4. View Source
